molecular formula C20H60O10Si10 B092957 Cyclodecasiloxane, eicosamethyl- CAS No. 18772-36-6

Cyclodecasiloxane, eicosamethyl-

Cat. No.: B092957
CAS No.: 18772-36-6
M. Wt: 741.5 g/mol
InChI Key: CDNNKGWZSNSADW-UHFFFAOYSA-N
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Description

Cyclodecasiloxane, eicosamethyl- is a chemical compound with the molecular formula C20H60O10Si10. It is a cyclic siloxane, which means it contains silicon-oxygen bonds arranged in a ring structure. This compound is known for its unique properties, including high thermal stability and low surface tension, making it valuable in various industrial and scientific applications.

Preparation Methods

Cyclodecasiloxane, eicosamethyl- can be synthesized through several methods. One common synthetic route involves the reaction of hexamethyldisiloxane with octamethylcyclotetrasiloxane in the presence of a catalyst . The reaction conditions typically include elevated temperatures and specific catalysts to facilitate the formation of the cyclic structure. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Cyclodecasiloxane, eicosamethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of eicosamethylcyclodecasiloxane can produce silanol groups, while reduction can lead to the formation of silane derivatives . Substitution reactions often involve the replacement of methyl groups with other functional groups, resulting in a wide range of products with different properties.

Scientific Research Applications

Cyclodecasiloxane, eicosamethyl- has a wide range of applications in scientific research. In chemistry, it is used as a solvent and reagent in various reactions due to its stability and low reactivity. In biology and medicine, it is employed in the formulation of pharmaceuticals and as a component in drug delivery systems. The compound’s unique properties also make it valuable in the cosmetics industry, where it is used in the formulation of skincare and haircare products. Additionally, it is utilized in materials science for the synthesis of new materials and coatings.

Comparison with Similar Compounds

Cyclodecasiloxane, eicosamethyl- is unique among cyclic siloxanes due to its specific molecular structure and properties. Similar compounds include octamethylcyclotetrasiloxane and decamethylcyclopentasiloxane, which also contain silicon-oxygen bonds arranged in ring structures . eicosamethylcyclodecasiloxane’s larger ring size and higher molecular weight give it distinct properties, such as higher thermal stability and lower surface tension . These characteristics make it particularly valuable in applications where these properties are essential.

Properties

IUPAC Name

2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20-icosamethyl-1,3,5,7,9,11,13,15,17,19-decaoxa-2,4,6,8,10,12,14,16,18,20-decasilacycloicosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H60O10Si10/c1-31(2)21-32(3,4)23-34(7,8)25-36(11,12)27-38(15,16)29-40(19,20)30-39(17,18)28-37(13,14)26-35(9,10)24-33(5,6)22-31/h1-20H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNNKGWZSNSADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H60O10Si10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066411
Record name Cyclodecasiloxane, eicosamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

741.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18772-36-6
Record name Eicosamethylcyclodecasiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18772-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eicosamethylcyclodecasiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018772366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclodecasiloxane, eicosamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EICOSAMETHYLCYCLODECASILOXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDP9OL0I11
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying Eicosamethylcyclodecasiloxane in the fermented wood "Nikhra"?

A1: Eicosamethylcyclodecasiloxane, a silicone compound, was identified as one of the main terpenoids in the petroleum ether fraction of fermented "Nikhra" from Terminalia laxiflora []. While the study focuses on identifying fragrant aromatic compounds, the presence of Eicosamethylcyclodecasiloxane raises questions about its potential origin and implications. It could be a naturally occurring compound in the wood or a byproduct of the fermentation process. Further research is needed to determine its significance in this context.

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